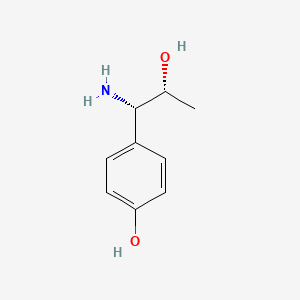
(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL is a chiral compound with significant importance in various fields of chemistry and biology. This compound features an amino group, a hydroxyl group, and a phenyl ring, making it a versatile molecule for various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral catalyst to ensure the correct stereochemistry. Another method includes the use of enzymatic resolution to separate the desired enantiomer from a racemic mixture.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and reaction conditions to ensure the efficient production of the compound.
Análisis De Reacciones Químicas
Types of Reactions
(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents such as bromine (Br2) and nitric acid (HNO3) are used for electrophilic aromatic substitution.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL is used as a chiral building block for the synthesis of more complex molecules. Its unique stereochemistry makes it valuable for asymmetric synthesis and catalysis.
Biology
In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. Its structural similarity to certain neurotransmitters makes it a candidate for studying neurological pathways.
Medicine
Medically, this compound is investigated for its potential therapeutic effects. It is explored as a precursor for drug development, particularly in the treatment of neurological disorders.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility and reactivity make it a valuable intermediate in various chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of (1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with these targets, modulating their activity and leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
(1R,2S)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL: The enantiomer of the compound, with different stereochemistry.
(1S,2R)-1-Amino-1-(3-hydroxyphenyl)propan-2-OL: A similar compound with the hydroxyl group in a different position on the phenyl ring.
(1S,2R)-1-Amino-1-(4-methoxyphenyl)propan-2-OL: A compound with a methoxy group instead of a hydroxyl group.
Uniqueness
(1S,2R)-1-Amino-1-(4-hydroxyphenyl)propan-2-OL is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its ability to participate in a wide range of chemical reactions and its potential therapeutic applications make it a compound of significant interest in both research and industry.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
4-[(1S,2R)-1-amino-2-hydroxypropyl]phenol |
InChI |
InChI=1S/C9H13NO2/c1-6(11)9(10)7-2-4-8(12)5-3-7/h2-6,9,11-12H,10H2,1H3/t6-,9-/m1/s1 |
Clave InChI |
LERQUQVEZIFCKB-HZGVNTEJSA-N |
SMILES isomérico |
C[C@H]([C@H](C1=CC=C(C=C1)O)N)O |
SMILES canónico |
CC(C(C1=CC=C(C=C1)O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


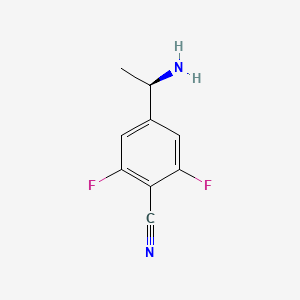
![(S)-2-((2-Amino-6-methylthieno[3,2-D]pyrimidin-4-YL)amino)hexan-1-OL](/img/structure/B13056123.png)
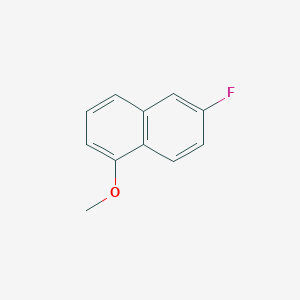
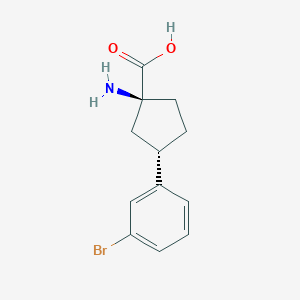

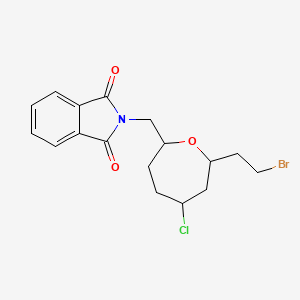
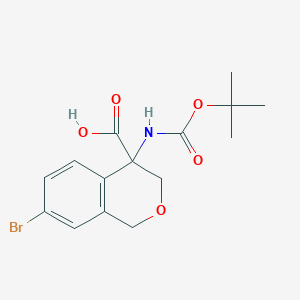
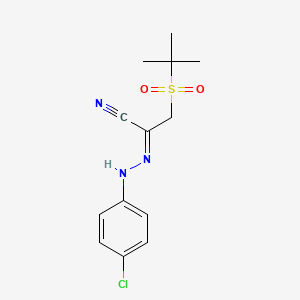
![2-Methyl-2,7-diazaspiro[4.5]decan-3-one](/img/structure/B13056145.png)
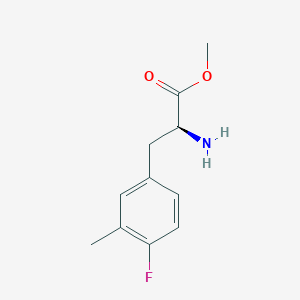
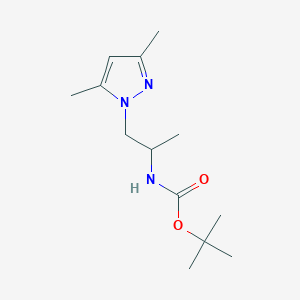
![2,3-Dihydro-4H-thieno[2,3-b]thiopyran-4-one 1,1-dioxide](/img/structure/B13056178.png)
![(Z)-[(4-fluorophenyl)[2-(4-methylphenyl)cyclopropyl]methylidene]aminofuran-2-carboxylate](/img/structure/B13056184.png)
![(E)-{[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methylidene}aminobenzoate](/img/structure/B13056185.png)
